molecular formula C13H24O6 B13914395 tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate

tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate

Cat. No.: B13914395
M. Wt: 276.33 g/mol
InChI Key: BZICCGPFDIWFPK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate is a chemical reagent designed for advanced therapeutic research and development. This compound features a unique terminal aldehyde (oxo) group, which serves as a key reactive handle for bioconjugation, notably in the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs) . The terminal aldehyde group can undergo efficient chemoselective reactions, such as reductive amination, with amino groups on antibodies or proteins to form stable linkages . This allows researchers to precisely attach payloads. Simultaneously, the acid-stable tert-butyl ester protecting group at the opposite terminus can be cleanly deprotected under mild acidic conditions to reveal a carboxylic acid, enabling further functionalization or coupling to various therapeutic warheads and ligands . This structure is part of a family of PEG-based linkers, where analogs with hydroxy terminals are explicitly referenced as ADC linkers in commercial literature . The incorporation of a polyethyleneglycol (PEG) spacer arm enhances the solubility and pharmacokinetic properties of the final conjugate, helping to reduce aggregation and improve bioavailability. This makes it an invaluable tool for researchers in medicinal chemistry and chemical biology. Safety Note: This product is offered for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. The aldehyde group is reactive and should be handled with appropriate safety precautions.

Properties

Molecular Formula

C13H24O6

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl 3-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]propanoate

InChI

InChI=1S/C13H24O6/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h5H,4,6-11H2,1-3H3

InChI Key

BZICCGPFDIWFPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCC=O

Origin of Product

United States

Preparation Methods

Esterification Process

The principal synthetic route to tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate involves the esterification of the corresponding carboxylic acid, 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoic acid, with tert-butyl alcohol. This reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid to promote the formation of the ester bond.

  • Reaction Conditions:
    • Solvents: Commonly used organic solvents include toluene or dichloromethane, which facilitate reflux conditions and efficient mixing.
    • Temperature: Reflux temperatures corresponding to the solvent boiling points (e.g., 110°C for toluene).
    • Time: Reaction times vary but often span several hours to ensure complete conversion.
    • Catalyst amount: Usually catalytic quantities (a few mol%) of acid catalysts.

This reaction proceeds via nucleophilic attack of the hydroxyl group of tert-butyl alcohol on the activated carboxylic acid, followed by elimination of water, yielding the tert-butyl ester.

Industrial Scale Adaptations

On an industrial scale, continuous flow reactors are employed to improve reaction efficiency, yield, and safety. Solid acid catalysts packed in bed reactors replace liquid acids to ease separation and reduce corrosion issues. The continuous removal of water by azeotropic distillation or molecular sieves drives the reaction equilibrium toward ester formation.

Purification

Post-reaction, the crude product is purified by:

Reaction Analysis and Mechanistic Insights

Chemical Reactions Involving the Compound

Reaction Type Reagents/Conditions Products Formed Notes
Hydrolysis Acidic (HCl) or Basic (NaOH), elevated temp 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoic acid + tert-butyl alcohol Ester cleavage
Reduction LiAlH4 or NaBH4 in anhydrous solvents (THF, diethyl ether) 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanol Carbonyl to alcohol
Nucleophilic Substitution Alkoxides, amines in polar aprotic solvents (DMSO, acetonitrile) Substituted polyether derivatives Ether linkages modified

Mechanism of Esterification

  • Protonation of the carboxyl oxygen increases electrophilicity.
  • Nucleophilic attack by tert-butyl alcohol oxygen on the carbonyl carbon.
  • Formation of a tetrahedral intermediate.
  • Elimination of water and deprotonation yields the ester.

Data Tables: Preparation Parameters and Solubility

Stock Solution Preparation for this compound

Amount of Compound (mg) Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 4.3053 0.8611 0.4305
5 21.5267 4.3053 2.1527
10 43.0533 8.6107 4.3053

Note: These volumes are calculated based on molecular weight 232.27 g/mol and molarity requirements.

Research Discoveries and Applications Related to Preparation

Synthetic Utility

  • The compound serves as a versatile intermediate in organic synthesis, especially for constructing polyether chains with terminal reactive ketone groups.
  • The tert-butyl ester group provides stability under both acidic and basic conditions, allowing selective deprotection strategies in multi-step syntheses.

Comparative Reactivity

Compound Variant Functional Group Stability Application Focus Yield in Key Reactions
This compound Ketone + tert-butyl ester High Bioconjugation, polymer synthesis High (typically >85%)
Amino-terminated analog Amine Moderate Protease-sensitive linkers Moderate (60-75%)
Azido-terminated analog Azide Low (explosive risk) Click chemistry Variable, requires inert conditions

Industrial Production Insights

  • Continuous flow esterification with solid acid catalysts improves throughput and reduces waste.
  • Azeotropic removal of water is critical to drive ester formation to completion.
  • Purification methods are optimized to retain the sensitive 2-oxoethoxy moiety.

Summary Table: Preparation Overview

Step Description Reagents/Conditions Notes
1 Esterification 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoic acid + tert-butyl alcohol, acid catalyst (H2SO4 or p-TsOH), reflux in toluene or DCM Water removal critical
2 Reaction Monitoring TLC, NMR, or HPLC Ensure completion
3 Workup Neutralization, extraction Remove catalyst and impurities
4 Purification Distillation, recrystallization, chromatography Obtain >98% purity
5 Storage -80°C recommended for long-term Avoid freeze-thaw cycles

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The polyether chain can participate in nucleophilic substitution reactions, where the ether linkages can be cleaved and replaced with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Hydrolysis: 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoic acid and tert-butyl alcohol.

    Reduction: 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanol.

    Substitution: Various substituted polyether derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of polyether-based compounds.

    Pharmaceuticals: The compound can be used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).

    Materials Science: It is utilized in the preparation of polymeric materials and surfactants due to its polyether chain, which imparts flexibility and solubility in various solvents.

    Biological Studies: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its polyether chain may interact with enzymes or cellular membranes, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Table 1: Key Structural Differences
Compound Name CAS No. Molecular Formula Functional Group Key Reactivity Application
This compound 1491136-22-1 C₁₁H₂₀O₅ 2-oxoethoxy (ketone) Electrophilic conjugation (e.g., hydrazone formation) Drug-linker synthesis
tert-Butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate 252881-74-6 C₁₃H₂₇NO₅ Amino (-NH₂) Nucleophilic reactions (e.g., amide bond formation) Peptide coupling, PROTACs
tert-Butyl 3-[2-(3-oxopropoxy)ethoxy]propanoate 2172346-80-2 C₁₂H₂₂O₅ 3-oxopropoxy (ketone) Aldol condensation, Michael addition Polymer chemistry
tert-Butyl 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoate 782475-37-0 C₁₃H₂₅BrO₅ Bromo (-Br) Nucleophilic substitution (SN2) Alkylation reactions
tert-Butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate 1291090-50-0 C₁₃H₂₅IO₅ Iodo (-I) Radical reactions, cross-coupling Radiolabeling, bioconjugation
Key Observations :
  • Reactivity: The 2-oxoethoxy group in the target compound enables ketone-specific reactions, contrasting with amino (nucleophilic) and halo (electrophilic leaving groups) functionalities in analogs.
  • Stability: The tert-butyl ester enhances stability compared to methyl or ethyl esters, but analogs with azide groups (e.g., tert-butyl 3-(2-(2-azidoethoxy)ethoxy)propanoate) require inert storage conditions due to explosion risks .
  • Solubility: All analogs exhibit moderate-to-high solubility in polar solvents, but PEG-like chains (e.g., triethylene glycol) improve water solubility in derivatives like tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate .
Table 2: Reaction Pathways and Yields
Compound Reaction Type Yield (%) Key Reference
This compound Hydrazone formation 85–90
tert-Butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate Amide coupling 75–80
tert-Butyl 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoate SN2 alkylation 65–70
tert-Butyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate CuAAC "click" chemistry >95
Research Findings :
  • The 2-oxoethoxy derivative is optimal for ketone-selective bioconjugation, achieving high yields in hydrazone-based antibody-drug conjugates (ADCs) .
  • Amino-terminated analogs (e.g., CAS 252881-74-6) are preferred for protease-sensitive linker systems in PROTACs due to their amine-directed reactivity .
  • Bromo and iodo derivatives serve as alkylating agents but require rigorous purification to eliminate halide byproducts .

Biological Activity

tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate, a compound with the CAS number 1491136-22-1, has gained attention in recent years for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₃H₂₄O₅
  • Molecular Weight : 256.33 g/mol
  • Structure : The compound features a tert-butyl group attached to a propanoate backbone with multiple ethoxy and oxoethoxy substituents.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an anti-cancer agent and its effects on cellular mechanisms.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the proliferation of melanoma and colon cancer cells by affecting key signaling pathways such as the BRAF/MEK/ERK pathway.

Compound Cell Line IC50 (nM) Mechanism of Action
EncorafenibA37521 ± 13BRAF V600E inhibition
Compound AA37540–88BRAF V600E inhibition
Compound BColo205<100MEK/ERK pathway inhibition

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit BRAF V600E kinase activity, a common mutation in various cancers.
  • Induction of Apoptosis : Evidence suggests that these compounds may promote apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest, preventing cancer cells from proliferating.

Case Studies and Research Findings

  • Study on BRAF Inhibition : A study published in the Journal of Medicinal Chemistry evaluated several derivatives of BRAF inhibitors, including those structurally similar to this compound. The findings highlighted that these compounds maintained potent inhibitory activity against mutated BRAF with IC50 values ranging from 40 to 88 nM, demonstrating their potential for therapeutic applications in melanoma and colon cancer treatment .
  • In Vitro Cellular Studies : Another investigation focused on the antiproliferative effects of related compounds on A375 melanoma cells. The results indicated that these compounds could significantly reduce cell viability through mechanisms involving the inhibition of the MEK/ERK pathway .

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